Product packaging for C22 Sphingomyelin(Cat. No.:CAS No. 94359-12-3)

C22 Sphingomyelin

Cat. No.: B3026346
CAS No.: 94359-12-3
M. Wt: 787.2 g/mol
InChI Key: FJJANLYCZUNFSE-TWKUQIQBSA-N
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Description

C22 Sphingomyelin, systematically known as N-docosanoyl-sphingosine-1-phosphocholine or SM(d18:1/22:0), is a defined molecular species of sphingomyelin with a molecular formula of C45H91N2O6P and an average mass of 787.205 Da . This sphingolipid features a saturated behenic acid (docosanoic acid, C22:0) acyl chain attached to a sphingoid base (sphing-4-enine, d18:1). As a core component of cell membranes and lipoproteins, it is crucial for maintaining membrane integrity and forming lipid rafts . This specific long-chain, saturated sphingomyelin species is of significant research interest due to its established association with metabolic diseases. Studies have shown that serum levels of saturated sphingomyelins, including SM C18:0, C20:0, C22:0, and C24:0, are significantly elevated in obesity and closely correlate with key clinical parameters of metabolic syndrome . These parameters include insulin resistance, dyslipidemia, and markers of fatty liver disease, suggesting that this compound serves as a potential biomarker for these conditions and is involved in their pathogenesis . Intriguingly, while endogenous sphingomyelins are linked to disease pathology, dietary sphingomyelin supplementation has been investigated for its potential beneficial effects on lipid metabolism and insulin sensitivity, highlighting the complex role of these molecules . A 2024 meta-analysis of randomized controlled trials concluded that dietary sphingomyelin supplementation can improve blood lipid profiles and reduce insulin levels and HOMA-IR, an index of insulin resistance . Researchers utilize high-purity this compound in various applications, including lipidomics to elucidate lipid pathways, in vitro studies to investigate cell membrane dynamics and signaling, and metabolic disease research to understand the molecular mechanisms underlying conditions like atherosclerosis, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD) . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C45H91N2O6P B3026346 C22 Sphingomyelin CAS No. 94359-12-3

Properties

IUPAC Name

[(E,2S,3R)-2-(docosanoylamino)-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H91N2O6P/c1-6-8-10-12-14-16-18-20-21-22-23-24-25-27-29-31-33-35-37-39-45(49)46-43(42-53-54(50,51)52-41-40-47(3,4)5)44(48)38-36-34-32-30-28-26-19-17-15-13-11-9-7-2/h36,38,43-44,48H,6-35,37,39-42H2,1-5H3,(H-,46,49,50,51)/b38-36+/t43-,44+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJJANLYCZUNFSE-TWKUQIQBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)NC(COP(=O)([O-])OCC[N+](C)(C)C)C(C=CCCCCCCCCCCCCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](COP(=O)([O-])OCC[N+](C)(C)C)[C@@H](/C=C/CCCCCCCCCCCCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H91N2O6P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101347488
Record name N-(Docosanoyl)-sphing-4-enine-1-phosphocholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101347488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

787.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name SM(d18:1/22:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012103
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

94359-12-3
Record name N-(Docosanoyl)-sphing-4-enine-1-phosphocholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101347488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SM(d18:1/22:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012103
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Biosynthesis and Elongation Pathways of C22 Sphingomyelin

The De Novo Synthesis Pathway and C22 Acyl Chain Integration

The journey of C22 Sphingomyelin (B164518) synthesis starts in the endoplasmic reticulum with the creation of the basic sphingolipid structure.

The Initiating Role of Serine Palmitoyltransferase (SPT)

The biosynthesis of all sphingolipids is initiated by the enzyme Serine Palmitoyltransferase (SPT) nih.govresearchgate.netnih.govresearchgate.netresearchgate.netnih.gov. This enzyme catalyzes the first and rate-limiting step: the condensation of L-serine and palmitoyl-CoA to produce 3-ketodihydrosphingosine nih.govresearchgate.netresearchgate.net. This reaction is a committed step, directing these precursors into the sphingolipid synthesis pathway researchgate.netresearchgate.netresearchgate.net. SPT is a multi-subunit enzyme, and its activity is tightly regulated to maintain cellular sphingolipid homeostasis nih.govnih.gov. The product of the SPT reaction, 3-ketodihydrosphingosine, is then rapidly reduced to form dihydrosphingosine (also known as sphinganine), the precursor for the addition of the fatty acyl chain researchgate.net.

Dihydroceramide (B1258172) Synthases (CerS) and the Specificity of the Acyl Chain

The length of the fatty acyl chain attached to the sphingoid base is a defining feature of different sphingolipids and is determined by a family of six mammalian Dihydroceramide Synthases (CerS), each with a specific preference for fatty acyl-CoAs of different lengths nih.govfrontiersin.org.

Ceramide Synthase 2 (CerS2) is the key enzyme responsible for incorporating very-long-chain fatty acids into sphingolipids nih.govfrontiersin.org. It exhibits a strong preference for fatty acyl-CoAs with chain lengths of 22 to 24 carbons (C22-C24) nih.govfrontiersin.orgnih.govabcam.com. This specificity is crucial for the synthesis of C22-containing sphingolipids, including C22 sphingomyelin. The selectivity of CerS2 for behenoyl-CoA (C22:0-CoA) and lignoceroyl-CoA (C24:0-CoA) is conferred by a specific motif within the enzyme's structure abcam.com.

Table 1: Substrate Specificity of Mammalian Ceramide Synthases

Ceramide SynthasePreferred Acyl-CoA Chain Lengths
CerS1C18
CerS2 C22-C24
CerS3C26 and higher
CerS4C18-C20
CerS5C14-C16
CerS6C14-C16

This table summarizes the general substrate preferences of the six mammalian ceramide synthases.

Studies involving the genetic manipulation of the CERS2 gene have unequivocally demonstrated its critical role in the production of C22 sphingolipids. Inactivation or deletion of the Cers2 gene in mice leads to a significant reduction or complete absence of ceramides (B1148491) and sphingomyelins containing C22-C24 acyl chains nih.govnih.govnih.gov. This depletion of very-long-chain sphingolipids is often accompanied by a compensatory increase in sphingolipids with shorter acyl chains, such as C16, as other CerS enzymes attempt to maintain total ceramide levels nih.govfrontiersin.org. These genetic models have been instrumental in elucidating the specific functions of C22-containing sphingolipids in various tissues and biological processes. For instance, CerS2 null mice exhibit a range of abnormalities, including myelin sheath defects and altered motor function, highlighting the importance of C22 sphingolipids in the nervous system nih.govresearchgate.net.

Table 2: Impact of CerS2 Deletion on Sphingolipid Composition in Mouse Liver

Sphingolipid Acyl ChainWild-Type Mice (Relative Abundance)CerS2 Null Mice (Relative Abundance)
C16LowHigh
C18ModerateModerate
C20LowLow
C22 High Very Low / Absent
C24 Very High Very Low / Absent

This table illustrates the typical changes observed in the acyl chain composition of sphingolipids in the liver of mice lacking a functional CerS2 enzyme.

The Role of Dihydroceramide Desaturase (DES) in C22 Sphingolipid Formation

Following the acylation of dihydrosphingosine by CerS2 to form C22-dihydroceramide, the final step in the formation of the ceramide backbone is catalyzed by Dihydroceramide Desaturase (DEGS1) nih.govnih.gov. This enzyme introduces a critical double bond into the sphingoid base backbone, converting dihydroceramide into ceramide nih.govnih.gov. This desaturation step is essential for the formation of C22 ceramide, the direct precursor for this compound. The resulting C22 ceramide can then be transported to the Golgi apparatus where sphingomyelin synthase transfers a phosphocholine (B91661) head group from phosphatidylcholine to ceramide, yielding this compound.

Fatty Acid Elongation Systems: The Source of C22 Acyl Chains

The C22 acyl-CoA (behenoyl-CoA) required for the synthesis of this compound is produced through a fatty acid elongation process that takes place in the endoplasmic reticulum nih.govresearchgate.netbiorxiv.org. This process involves a cycle of four enzymatic reactions that sequentially add two-carbon units to a growing fatty acyl chain nih.govresearchgate.netbiorxiv.orgiu.edu. The rate-limiting step in this cycle is catalyzed by a family of enzymes known as fatty acid elongases (ELOVLs) nih.govbiorxiv.orgnih.gov.

In mammals, there are seven different ELOVL enzymes, each with distinct substrate specificities for fatty acyl-CoAs of varying chain lengths and degrees of saturation nih.gov. Research has identified ELOVL1 as having high activity towards saturated C20- and C22-CoAs, playing a crucial role in the production of the C24 acyl-CoAs that are also utilized by CerS2 nih.govpnas.org. The synthesis of C22-CoA is an essential preceding step for the subsequent elongation to C24-CoA, and the enzymes in the ELOVL family are responsible for producing the pool of very-long-chain fatty acyl-CoAs available for sphingolipid synthesis. The activity of these elongases is tightly coordinated with the ceramide synthases to ensure the appropriate supply of specific acyl chains for the synthesis of distinct sphingolipid species nih.govpnas.org.

Elongase (ELOVL) Isoforms and their Role in C22 Fatty Acid Biosynthesis

The elongation of very-long-chain fatty acids (VLCFAs) is a critical step in the biosynthesis of this compound. This process is catalyzed by a family of enzymes known as fatty acid elongases (ELOVLs). Among the seven mammalian ELOVL isoforms, ELOVL1 plays a paramount role in the synthesis of the C22:0 acyl-CoA, the precursor for this compound. nih.gov

In vitro analyses have demonstrated that ELOVL1 exhibits high activity towards saturated and monounsaturated C20- and C22-CoAs. nih.gov Specifically, it efficiently elongates saturated C18:0-C26:0 acyl-CoAs, with its highest activity observed towards C22:0-CoA. nih.gov This makes ELOVL1 the most potent elongase for the production of C22:0-, C24:0-, and C26:0-CoAs. nih.gov The significance of ELOVL1 in this process is further highlighted by the fact that other ELOVL isoforms, with the exception of ELOVL3 which has limited tissue expression, are unable to effectively elongate C20:0- or C22:0-CoA. nih.gov

While ELOVL4 is another member of the elongase family, its primary role is in the production of very-long-chain fatty acids with chain lengths of C28 and greater. frontiersin.orgijbs.compnas.org In some non-mammalian species, such as fish, ELOVL4 has been shown to elongate C20 and C22 substrates. frontiersin.org However, in mammals, the synthesis of the C22 fatty acid backbone of this compound is predominantly attributed to the activity of ELOVL1. nih.govnih.gov

Elongase IsoformPrimary Substrate(s)Key Role in C22 Fatty Acid Biosynthesis
ELOVL1Saturated and monounsaturated C20- and C22-CoAs nih.govPrincipal enzyme for the synthesis of C22:0-CoA, the direct precursor for this compound. nih.gov
ELOVL4Very-long-chain fatty acids (≥C28) frontiersin.orgijbs.compnas.orgNot a primary contributor to C22 fatty acid synthesis in mammals. frontiersin.org
Table 1: Role of ELOVL Isoforms in C22 Fatty Acid Biosynthesis.

Sphingomyelin Synthase (SMS)-Mediated this compound Formation

Once the C22 fatty acid is synthesized and incorporated into ceramide, the final step in this compound formation is catalyzed by sphingomyelin synthases.

SMS1 and SMS2 Activity in this compound Synthesis

Sphingomyelin synthases (SMS) are the key enzymes that catalyze the conversion of ceramide to sphingomyelin. themedicalbiochemistrypage.orgmdpi.com In mammals, there are two primary isoforms, SMS1 and SMS2. themedicalbiochemistrypage.org SMS1 is predominantly located in the Golgi apparatus, while SMS2 is mainly found at the plasma membrane. themedicalbiochemistrypage.orgmdpi.com Both enzymes are crucial for cell growth and the maintenance of sphingolipid homeostasis. nih.gov

The synthesis of this compound is a direct result of the activity of these enzymes on C22 ceramide. Studies have shown that increased SMS activity, through the elevation of both SMS1 and SMS2 expression, leads to a decrease in the levels of various ceramides, including C22:0 ceramide, with a corresponding increase in sphingomyelin levels. nih.gov This indicates that C22 ceramide is a substrate for both SMS1 and SMS2 in the formation of this compound.

Phosphatidylcholine as the Phosphocholine Donor in this compound Synthesis

The synthesis of sphingomyelin by SMS1 and SMS2 involves the transfer of a phosphocholine head group from a donor molecule to ceramide. themedicalbiochemistrypage.orgnih.gov The primary donor of this phosphocholine moiety is phosphatidylcholine (PC). nih.govnih.gov The reaction catalyzed by SMS is a direct transfer of the phosphocholine group from PC to the primary hydroxyl group of ceramide, yielding sphingomyelin and diacylglycerol (DAG). nih.gov This mechanism has been confirmed in various cell types, including oligodendrocytes, where it was shown that the majority of phosphocholine for sphingomyelin biosynthesis is provided by phosphatidylcholine. nih.gov

Interconversion of C22 Ceramide to this compound

The interconversion of C22 ceramide to this compound is a dynamic process central to sphingolipid metabolism. This conversion is directly mediated by the enzymatic activity of SMS1 and SMS2. themedicalbiochemistrypage.orgmdpi.com The balance between the levels of C22 ceramide and this compound is tightly regulated and plays a crucial role in various cellular processes. An increase in the expression and activity of SMS1 and SMS2 shifts this balance towards the production of this compound, thereby reducing the cellular concentration of C22 ceramide. nih.govnih.govnih.gov

EnzymeSubstratesProductCellular Location
Sphingomyelin Synthase 1 (SMS1)C22 Ceramide, Phosphatidylcholine nih.govnih.govThis compound, Diacylglycerol nih.govGolgi Apparatus themedicalbiochemistrypage.orgmdpi.com
Sphingomyelin Synthase 2 (SMS2)C22 Ceramide, Phosphatidylcholine nih.govnih.govThis compound, Diacylglycerol nih.govPlasma Membrane themedicalbiochemistrypage.orgmdpi.com
Table 2: SMS-Mediated Synthesis of this compound.

Salvage Pathway Contribution to this compound Precursors

In addition to the de novo synthesis pathway, the salvage pathway provides a significant contribution to the pool of precursors available for this compound synthesis. This pathway involves the recycling of sphingosine (B13886), which is generated from the breakdown of complex sphingolipids. nih.govmdpi.comnih.gov

The salvage pathway re-utilizes long-chain sphingoid bases to form ceramide through the action of ceramide synthases (CerS). nih.gov This newly formed ceramide, which can include C22 ceramide if the appropriate fatty acyl-CoA is available, can then enter the biosynthetic route for sphingomyelin production. It is estimated that the salvage pathway can contribute from 50% to 90% of the total sphingolipid biosynthesis. nih.gov This recycling mechanism is crucial for maintaining cellular ceramide and sphingomyelin homeostasis and for providing a rapid route for the generation of these essential lipids. nih.govmdpi.com The sphingosine required for this pathway is primarily generated in the lysosomes from the degradation of complex sphingolipids and is then transported to the endoplasmic reticulum for re-acylation into ceramide. nih.govmdpi.com

Catabolism and Degradation Mechanisms of C22 Sphingomyelin

Sphingomyelinase (SMase) Hydrolysis of C22 Sphingomyelin (B164518)

Sphingomyelinases are classified into three main types based on their optimal pH for activity: acid, neutral, and alkaline. These enzymes, despite catalyzing a similar reaction, are evolutionarily distinct and exhibit different subcellular localizations and substrate preferences frontiersin.orgnih.gov.

Acid sphingomyelinases (aSMases), encoded by the SMPD1 gene, are predominantly found in lysosomes (lysosomal aSMase, L-aSMase) and also exist in a secretory form (secretory aSMase, S-aSMase) frontiersin.orgnih.govwikipedia.orgmdpi.commdpi.com. These enzymes function optimally in an acidic environment and are involved in the general hydrolysis of sphingomyelin to ceramide and phosphorylcholine (B1220837) spandidos-publications.comnih.govwikipedia.orgmdpi.comwjgnet.comresearchgate.net. While aSMases act on various sphingomyelin species, studies have indicated the generation of C22:0 ceramide from sphingomyelin hydrolysis, suggesting that C22-containing sphingomyelins are substrates for this enzyme class nih.govaacrjournals.org. The activity of aSMase can be modulated by various cellular factors, including lipids and pH wikipedia.org.

Neutral sphingomyelinases (nSMases), particularly nSMase2 (encoded by SMPD3), are active at neutral pH and are primarily located in the plasma membrane and Golgi apparatus nih.govmdpi.comnih.govfrontiersin.org. nSMase2 is known to play a significant role in sphingomyelin turnover and ceramide generation, often in response to cellular stress or signaling events frontiersin.org. Research suggests that nSMase2 may exhibit a preference for degrading very long-chain sphingomyelin species, such as those containing C24 fatty acids nih.gov. However, studies have also identified the generation of C22:0 ceramide from sphingomyelin hydrolysis in cellular contexts where nSMase activity is implicated, indicating that C22-containing sphingomyelins can also be substrates for these enzymes nih.gov.

Alkaline sphingomyelinases (alkSMases), encoded by the ENPP7 gene, are primarily found in the intestine and liver, where they play a role in the digestion of dietary sphingomyelin frontiersin.orgnih.govmdpi.comwjgnet.com. These enzymes function optimally in an alkaline environment, catalyzing the breakdown of sphingomyelin into ceramide and phosphocholine (B91661) wjgnet.com. While their main role is in dietary lipid processing, their presence in the liver suggests a potential contribution to hepatic sphingomyelin metabolism, though specific preferences for C22 sphingomyelin species in this context are less detailed in current literature.

Generation of C22 Ceramide and Phosphocholine from this compound

The enzymatic action of sphingomyelinases on this compound directly leads to the production of C22 ceramide and free phosphocholine wikipedia.orgnih.govwikipedia.orgmdpi.comwjgnet.com. The ceramide formed retains the C22 fatty acid chain length from the original sphingomyelin molecule. For instance, studies have identified C22:0 ceramide as a product of sphingomyelin hydrolysis, particularly in cellular environments where neutral sphingomyelinase is active nih.gov. Phosphocholine is released as a soluble molecule into the aqueous environment wikipedia.orgnih.govwikipedia.org.

Subsequent Metabolism of C22 Ceramide by Ceramidase Isoforms

Following its generation, C22 ceramide undergoes further metabolism by a family of enzymes known as ceramidases (CDases) frontiersin.orgnih.govmdpi.commdpi.comnih.govmdpi.comportlandpress.comresearchgate.net. Ceramidases catalyze the deacylation of ceramide, cleaving the fatty acid chain from the sphingoid base to yield sphingosine (B13886) and a free fatty acid nih.govmdpi.commdpi.comnih.govmdpi.comportlandpress.comresearchgate.net.

Mammalian ceramidases are categorized into three main groups based on their pH optima and cellular localization:

Acid Ceramidase (ASAH1): Located in lysosomes, this enzyme preferentially degrades ceramides (B1148491) with shorter to medium-chain fatty acids (e.g., C8-C14) mdpi.commdpi.com.

Neutral Ceramidase (ASAH2): Found in the plasma membrane and mitochondria, it shows a preference for ceramides with C16 and C18 fatty acid chains mdpi.commdpi.com.

Alkaline Ceramidases (ACER1-3): These enzymes are situated in the endoplasmic reticulum and Golgi apparatus and preferentially degrade ceramides with longer fatty acid chains, typically C20-C24 mdpi.commdpi.com.

Given its 22-carbon fatty acid chain, C22 ceramide would primarily be a substrate for the alkaline ceramidase isoforms due to their specificity for longer-chain ceramides mdpi.commdpi.com. The sphingosine produced from this deacylation can then enter various metabolic fates, including phosphorylation to sphingosine-1-phosphate (S1P) or recycling back into ceramide synthesis pathways nih.govmdpi.comnih.govportlandpress.comresearchgate.net.

Subcellular Localization and Intracellular Trafficking of C22 Sphingomyelin

Distribution of C22 Sphingomyelin (B164518) within Cellular Membranes

The distribution of C22 sphingomyelin is a dynamic process, beginning with the transport of its building block, C22 ceramide, and culminating in its enrichment in specific cellular compartments.

The biosynthesis of sphingolipids, including this compound, begins in the endoplasmic reticulum (ER). mdpi.comnih.gov Here, ceramide, the backbone of sphingomyelin, is synthesized. mdpi.comscientificarchives.com Specifically, the precursor C22 ceramide is assembled in the ER membrane. For sphingomyelin synthesis to proceed, this C22 ceramide must be transported to the Golgi apparatus. scientificarchives.commdpi.com This transport is largely mediated by the ceramide transfer protein (CERT). mdpi.comreactome.orgnih.gov CERT is a cytosolic protein that extracts ceramide from the ER membrane and shuttles it to the trans-Golgi network. scientificarchives.comreactome.orgnih.gov This process is a non-vesicular transport mechanism, meaning it does not rely on membrane-bound vesicles to move the lipid. reactome.org The CERT protein specifically recognizes and binds to ceramides (B1148491) with long-chain fatty acids, such as C22, facilitating their efficient transfer to the Golgi. researchgate.net

The interaction of CERT with the ER is facilitated by its FFAT domain, which binds to the ER-resident protein VAP. scientificarchives.comnih.gov Subsequently, the START domain of CERT binds to the ceramide molecule. scientificarchives.com The transfer to the Golgi is completed through the interaction of CERT's PH domain with phosphoinositides in the Golgi membrane. scientificarchives.comreactome.org This targeted delivery ensures that C22 ceramide is available at the primary site of sphingomyelin synthesis. scientificarchives.comnih.gov

The Golgi apparatus, particularly the trans-Golgi network (TGN), is the principal site of sphingomyelin synthesis. nih.govwikipedia.orgnih.gov Upon arrival from the ER, C22 ceramide is converted into this compound by the enzyme sphingomyelin synthase 1 (SMS1). scientificarchives.comnih.gov SMS1 catalyzes the transfer of a phosphocholine (B91661) head group from phosphatidylcholine to C22 ceramide, forming this compound. scientificarchives.comhmdb.ca

The Golgi is not only a synthesis hub but also a critical sorting station for newly synthesized lipids. nih.govfrontiersin.org After its synthesis in the luminal leaflet of the TGN, this compound is sorted into transport carriers destined for other cellular locations, most notably the plasma membrane. nih.govfrontiersin.org This sorting process is crucial for establishing the distinct lipid composition of different organelles. frontiersin.org Evidence suggests that sphingomyelin is enriched in specific TGN-derived secretory vesicles, indicating a regulated transport mechanism rather than random diffusion. nih.gov

The plasma membrane is highly enriched in sphingomyelin, including the C22 species, where it plays a significant role in membrane structure and function. wikipedia.orghmdb.canih.gov this compound is predominantly found in the outer (exoplasmic) leaflet of the plasma membrane. wikipedia.orghmdb.ca This asymmetric distribution contributes to the barrier function of the plasma membrane and the formation of specialized microdomains known as lipid rafts. frontiersin.orgnih.gov These rafts are dynamic assemblies of sphingolipids, cholesterol, and specific proteins that are involved in signal transduction and other cellular processes. nih.govnih.gov

The dynamics of this compound within the plasma membrane are influenced by its interactions with other lipids and proteins. nih.gov Techniques like super-resolution microscopy have revealed that the distribution of sphingolipids in the plasma membrane is not uniform but organized into nanoscopic domains. mdpi.com The long, saturated C22 acyl chain of this sphingomyelin species likely influences its packing with cholesterol and other lipids, contributing to the formation and stability of these domains. The enzyme sphingomyelin synthase 2 (SMS2) is also located at the plasma membrane and can contribute to the local synthesis and maintenance of the sphingomyelin pool. nih.govnih.gov

While the majority of sphingomyelin, including this compound, resides in the outer leaflet of the plasma membrane, there is growing evidence for a smaller but functionally significant pool in the inner (cytosolic) leaflet. wikipedia.orghmdb.ca The existence of this inner leaflet pool is supported by the localization of neutral sphingomyelinase-2 (nSMase2), an enzyme that hydrolyzes sphingomyelin to ceramide, exclusively to the inner leaflet. wikipedia.orghmdb.ca The presence of its substrate, sphingomyelin, in the same leaflet is a logical prerequisite for its activity.

Studies on human erythrocytes have shown that the inner monolayer contains about 15-20% of the total sphingomyelin. nih.gov Furthermore, the fatty acid composition of the sphingomyelin in the inner and outer leaflets differs, suggesting that these are distinct and separately regulated pools. nih.gov The mechanisms for establishing and maintaining this inner leaflet pool of this compound are still under investigation but are likely to involve specific lipid transporters or "flippases."

Organelle-Specific Enrichment and Localization of this compound Species

The distribution of this compound is not uniform throughout the cell or even within different tissues. Certain organelles and tissue regions show a particular enrichment of this lipid, pointing to specialized functions.

In complex tissues like the kidney, there is a distinct regional distribution of different sphingolipid species. While sphingomyelins, in general, show high concentrations in the renal cortex, specific ceramide species, the precursors to sphingomyelins, exhibit clear localization patterns. nih.gov For instance, C18:0 ceramide is predominantly found in the medulla. nih.gov Although direct imaging data for this compound localization in the kidney is limited, studies on related sphingolipids, such as sulfatides, have shown that C22-acyl chain containing species are present and their levels remain relatively stable even when the synthesis of other very-long-chain species is disrupted. nih.gov This suggests a potentially important and regulated role for C22-containing sphingolipids in specific kidney regions. The presence of this compound has also been noted in the blood serum and various adipose tissue depots, with its levels varying depending on the specific tissue and pathological condition. nih.gov

Vesicular and Non-Vesicular Transport Mechanisms for C22 Sphingolipid Species

The intracellular movement of this compound and its precursor, C22 ceramide, is a critical process for maintaining cellular membrane composition and function. This transport between their site of synthesis in the endoplasmic reticulum (ER) and their destination, primarily the Golgi apparatus for conversion to sphingomyelin, occurs through two primary mechanisms: vesicular and non-vesicular transport. nih.govnih.gov The specific pathway utilized is heavily influenced by the length of the fatty acyl chain, with C22 species exhibiting distinct transport characteristics. nih.govnih.gov

Non-Vesicular Transport

Non-vesicular transport involves the movement of individual lipid molecules between membranes, often mediated by lipid transfer proteins (LTPs) at membrane contact sites (MCSs). nih.gov In mammalian cells, the most well-characterized non-vesicular transporter for ceramides is the ceramide transfer protein (CERT or STARD11). nih.govscientificarchives.com CERT functions as a shuttle, extracting newly synthesized ceramides from the ER and delivering them to the trans-Golgi for the synthesis of sphingomyelin. nih.govnih.gov

However, the efficiency of CERT-mediated transport is dependent on the ceramide's acyl chain length. nih.gov Research has shown that CERT exhibits a higher affinity for ceramides with shorter acyl chains (C14-C20). nih.gov Its affinity for very-long-chain (VLC) ceramides, including C22 and C24, is significantly lower. nih.govnih.gov This preference is attributed to the structure of CERT's lipid-binding START domain, which acts as a molecular measuring device. nih.gov Consequently, the non-vesicular pathway via CERT is considered a less prominent transport route for C22 ceramides destined for sphingomyelin synthesis. nih.govmaastrichtuniversity.nl Down-regulation of CERT leads to a significant, but not complete, reduction in sphingomyelin synthesis, suggesting the existence of alternative transport pathways. maastrichtuniversity.nl

Vesicular Transport

Vesicular transport is considered the dominant mode for the intermembrane movement of sphingolipids, including those with very-long-chain acyl groups like C22. nih.govnih.gov This process involves the budding of transport vesicles from a donor membrane (the ER) and their subsequent fusion with an acceptor membrane (the Golgi). nih.govyoutube.com

Recent findings highlight the importance of coatomer II (COPII)-coated vesicles in the transport of VLC-ceramides. biorxiv.orgbiorxiv.org This pathway is distinct from the CERT-mediated route and appears to be a key regulatory node in membrane homeostasis. biorxiv.org Studies have demonstrated that the trafficking of VLC-ceramides from the ER to the Golgi is significantly enhanced under conditions of cholesterol depletion. biorxiv.orgbiorxiv.org This suggests a sensing mechanism that couples cellular cholesterol levels to the rate of VLC-sphingolipid synthesis by modulating COPII-dependent vesicular transport. biorxiv.org Depletion of Sec16A, a crucial component of the COPII machinery, has been shown to abolish the synthesis of VLC-sphingomyelin, confirming the pathway's dependence on these vesicles. biorxiv.org

The structure of the sphingolipid itself, particularly the acyl chain, plays a critical role in its sorting into transport vesicles. youtube.combiorxiv.org The length and saturation of the acyl chain influence how the lipid packs within the membrane, which can determine its inclusion or exclusion from budding vesicles and its subsequent trafficking fate. youtube.combiorxiv.org For instance, studies on the ganglioside GM1, a related glycosphingolipid, have shown that species with very-long-chain unsaturated acyl chains (e.g., C22:1) are sorted differently from those with long saturated chains. biorxiv.org This acyl chain-based sorting is fundamental to directing sphingolipids to their correct subcellular destinations. biorxiv.org

Data Table: Comparison of Transport Mechanisms for C22 Sphingolipid Precursors

FeatureNon-Vesicular TransportVesicular Transport
Primary Mediator CERT (Ceramide Transfer Protein) nih.govnih.govCOPII-Coated Vesicles biorxiv.orgbiorxiv.org
Energy Dependence ATP-independent transport of the lipid itself, but CERT function is ATP-dependent maastrichtuniversity.nlATP-dependent (for vesicle formation and transport) youtube.com
Affinity for C22 Species Low; CERT shows higher affinity for C14-C20 ceramides nih.govnih.govHigh; considered the dominant pathway for VLC-sphingolipids nih.govnih.govbiorxiv.org
Key Regulator Phosphorylation state of CERT nih.govCellular cholesterol levels; COPII machinery components (e.g., Sec16A) biorxiv.org
Destination Specifically trans-Golgi for sphingomyelin synthesis nih.govscientificarchives.comcis-Golgi, with subsequent intra-Golgi transport nih.govnih.gov
Mechanism Individual ceramide molecule transfer at ER-Golgi membrane contact sites nih.govscientificarchives.comBulk flow of membrane and cargo within transport vesicles from ER to Golgi biorxiv.org

Functional Roles of C22 Sphingomyelin in Membrane Organization and Dynamics

Contribution to Lipid Raft Formation and Microdomain Organization

C22 Sphingomyelin (B164518) is a key player in the formation of lipid rafts, which are dynamic, ordered microdomains within the plasma membrane enriched in sphingolipids and cholesterol. wikipedia.orgnih.govnih.gov These rafts serve as platforms for organizing cellular processes such as signal transduction and membrane trafficking. nih.govnih.govfrontiersin.org The long and saturated nature of the C22 acyl chain allows for strong van der Waals interactions with cholesterol and other saturated lipids, promoting the tight packing necessary for the formation of a liquid-ordered (Lo) phase, which is characteristic of lipid rafts. nih.govnih.gov This contrasts with the more fluid liquid-disordered (Ld) phase of the surrounding membrane, which is typically rich in unsaturated phospholipids. nih.gov

The segregation of lipids into these microdomains is a fundamental principle of membrane organization. nih.govfrontiersin.org The presence of sphingomyelins with specific acyl chain lengths, such as C22, can influence the formation and stability of these domains. nih.gov Research indicates that upon hydrolysis of sphingomyelin by sphingomyelinase, the resulting ceramide can induce the formation of highly ordered gel-like domains, or "ceramide-rich platforms," further highlighting the role of sphingomyelin metabolism in membrane organization. nih.govnih.govnih.gov

The process of lipid raft formation is initiated in the Golgi apparatus and the trans-Golgi network, where a lipid gradient leads to an increased concentration of cholesterol and sphingomyelin. nih.gov This co-enrichment is crucial for the assembly of these specialized domains that are then transported to the plasma membrane. nih.gov

Table 1: Key Factors in C22 Sphingomyelin-Mediated Lipid Raft Formation

Factor Role in Lipid Raft Formation Supporting Evidence
C22 Acyl Chain Promotes tight packing and formation of the liquid-ordered (Lo) phase through strong van der Waals interactions. The long, saturated nature of the acyl chain is crucial for the stability of ordered domains. nih.govnih.gov
Cholesterol Interacts favorably with sphingomyelin, contributing to the formation and stability of lipid rafts. nih.govnih.govnih.gov The interaction is a cornerstone of the lipid raft hypothesis. frontiersin.org
Sphingomyelinase Enzyme that hydrolyzes sphingomyelin to ceramide, which can induce the formation of ceramide-rich platforms. nih.govnih.govnih.gov This enzymatic activity demonstrates the dynamic nature of raft composition and organization. nih.gov
Golgi Apparatus Site of initial lipid sorting and enrichment of sphingomyelin and cholesterol, leading to raft assembly. nih.gov A lipid gradient from the ER to the Golgi to the plasma membrane is essential for raft biogenesis. nih.gov

Influence on Membrane Permeability and Fluidity by C22 Acyl Chain Length

The length of the acyl chain in sphingomyelin species has a profound impact on the biophysical properties of the cell membrane, including its permeability and fluidity. researchgate.netmdpi.com The C22 acyl chain, being a very long-chain fatty acid, significantly influences these characteristics.

Studies using atomistic molecular dynamics simulations have shown that increasing the acyl chain length in sphingomyelin bilayers leads to a clear linear increase in bilayer thickness. nih.govnih.gov A thicker and more ordered membrane, as promoted by this compound, generally exhibits lower permeability to water and small solutes. Furthermore, longer acyl chains, such as C22, can interdigitate across the center of the bilayer, further decreasing membrane fluidity and increasing rigidity. researchgate.netnih.govnih.gov This interdigitation is a phenomenon where the long fatty acid chain extends into the opposing leaflet of the membrane. nih.gov

Conversely, a decrease in acyl chain length or the introduction of unsaturation leads to a more fluid membrane. researchgate.netlipotype.com The presence of this compound, with its long, saturated chain, contributes to a less fluid, more ordered membrane state. This is critical for the barrier function of the plasma membrane, preventing the uncontrolled passage of substances.

Table 2: Impact of Acyl Chain Length on Membrane Properties

Acyl Chain Property Effect on Membrane Fluidity Effect on Membrane Permeability Mechanism
Increased Length (e.g., C22) Decreased Decreased Increased bilayer thickness and potential for interdigitation, leading to a more ordered and less permeable membrane. researchgate.netnih.govnih.gov
Decreased Length Increased Increased Reduced bilayer thickness and less ordered packing, resulting in a more fluid and permeable membrane. researchgate.netlipotype.com
Unsaturation Increased Increased The presence of cis-double bonds introduces kinks in the acyl chain, disrupting tight packing and increasing fluidity. nih.govnih.gov

Interactions with Cholesterol and Modulation of Cholesterol Homeostasis

The interaction between sphingomyelin and cholesterol is a fundamental aspect of membrane biology, with significant implications for cholesterol homeostasis. nih.govnih.gov The this compound species, due to its structural properties, engages in strong interactions with cholesterol. This interaction is believed to be stabilized by hydrogen bonding between the amide group of sphingomyelin and the hydroxyl group of cholesterol. mdpi.com

This close association influences the distribution and availability of cholesterol within the cell. nih.gov Sphingomyelin can sequester cholesterol in the plasma membrane, thereby affecting the amount of cholesterol that can be transported to the endoplasmic reticulum (ER), where the machinery for cholesterol synthesis regulation resides. nih.govrupress.org By modulating the cholesterol content of the plasma membrane, sphingomyelin plays a role in the feedback mechanisms that control cellular cholesterol levels. nih.gov For instance, the removal of sphingomyelin from the plasma membrane has been shown to promote the translocation of cholesterol to the ER, reducing free cholesterol levels at the cell surface. nih.gov

Recent research has uncovered a sophisticated homeostatic mechanism linking cholesterol levels to the synthesis of very long-chain (VLC) sphingomyelins, including this compound. rupress.orgnih.gov Studies have demonstrated that the synthesis of VLC sphingomyelins is inversely regulated by cellular cholesterol levels. rupress.orgnih.gov

Specifically, acute depletion of cellular cholesterol triggers a rapid increase in the synthesis of VLC-sphingolipids. rupress.orgnih.gov Conversely, loading cells with cholesterol leads to a reduction in VLC-sphingolipid synthesis. rupress.org This regulatory axis appears to be distinct from the well-characterized sterol responsive element binding protein (SREBP) pathway, as it is dependent on the activity of ceramide synthase 2 (CerS2) and is not affected by inhibitors of protein translation. rupress.orgnih.gov CerS2 is the enzyme responsible for synthesizing ceramides (B1148491) with very long-chain fatty acids (C22-C24). nih.gov This cholesterol-sphingolipid regulatory axis is crucial for maintaining plasma membrane lipid homeostasis. rupress.orgnih.gov

Table 3: Research Findings on the Inverse Regulation of VLC-Sphingomyelin by Cholesterol

Experimental Condition Observation Implication
Acute Cholesterol Depletion Rapid induction of VLC-sphingolipid synthesis. rupress.orgnih.gov Cells compensate for low cholesterol by increasing the production of VLC-sphingomyelins to maintain membrane order. rupress.org
Cholesterol Loading Reduction in VLC-sphingolipid synthesis. rupress.org High cholesterol levels downregulate the synthesis of VLC-sphingomyelins, preventing excessive membrane rigidity. rupress.org
Inhibition of Protein Translation No effect on the induction of VLC-sphingolipid synthesis following cholesterol depletion. rupress.org The regulatory mechanism is post-translational and distinct from the SREBP pathway. rupress.orgnih.gov
Depletion of VLC-ceramides Reduced plasma membrane cholesterol content and lipid packing. rupress.orgnih.gov VLC-sphingolipids are essential for maintaining proper cholesterol levels and order in the plasma membrane. rupress.orgnih.gov

Role in Myelin Sheath Stability and Function

The myelin sheath, a specialized membrane that insulates nerve cell axons, is exceptionally rich in lipids, including a high concentration of sphingomyelin. wikipedia.orgfrontiersin.org this compound, as a very long-chain sphingolipid, is a critical structural component of myelin, contributing significantly to its stability and insulating properties. hmdb.caresearchgate.netresearchgate.net

The tight packing of lipids in the multilayered myelin sheath is essential for its function in facilitating rapid nerve impulse conduction. frontiersin.org The long, saturated acyl chain of this compound promotes the formation of a compact and stable membrane structure, which is crucial for the integrity of the myelin sheath. mdpi.comnih.gov Changes in the composition of myelin lipids, including alterations in the levels of very long-chain sphingolipids, can lead to destabilization of the myelin structure and have been implicated in demyelinating diseases. nih.govnih.gov

Research involving mice lacking Ceramide Synthase 2 (CerS2), the enzyme responsible for producing C22-C24 ceramides, has shown that while myelin can initially form, it exhibits reduced thickness and stability over time, highlighting the importance of very long-chain sphingolipids for long-term myelin maintenance. researchgate.net Furthermore, the overproduction of ceramide from sphingomyelin during remyelination can lead to a disorganized and decompacted myelin structure, emphasizing the delicate balance of sphingolipid metabolism required for proper myelin function. nih.gov

C22 Sphingomyelin and Its Metabolites in Cellular Signaling Pathways

C22 Sphingomyelin (B164518) as a Precursor for Bioactive C22 Ceramide

Sphingomyelin acts as a direct precursor for the synthesis of ceramide, a central molecule in sphingolipid metabolism iiarjournals.orgresearchgate.net. This conversion is primarily mediated by sphingomyelinase (SMase) enzymes, which hydrolyze the phosphocholine (B91661) headgroup from sphingomyelin, yielding ceramide and phosphocholine nih.govresearchgate.netresearchgate.netoup.comnih.govresearchgate.netbibliotekanauki.pl. C22 ceramide, specifically a ceramide species with a C22 fatty acid chain (e.g., C22:0 or C22:1), is a significant bioactive sphingolipid derived from the metabolism of C22 sphingomyelin iiarjournals.orgresearchgate.netmdpi.comgavinpublishers.comglpbio.comahajournals.orgmedchemexpress.comcaymanchem.com. C22 ceramide is recognized as an endogenous bioactive sphingolipid and plays a role in various cellular processes, including signal transduction, apoptosis, and differentiation glpbio.commedchemexpress.comcaymanchem.comtargetmol.com. The availability and metabolism of this compound directly influence the cellular pool of C22 ceramide, thereby impacting downstream signaling events.

Involvement in Apoptotic Signaling Pathways via C22 Ceramide Generation

Ceramide is widely recognized as a pro-apoptotic lipid mediator, capable of inducing programmed cell death through various mechanisms nih.goviiarjournals.orgresearchgate.netresearchgate.netresearchgate.netnih.govresearchgate.netglpbio.comcaymanchem.comfrontiersin.orgnih.govmdpi.comresearchgate.net. The generation of ceramide from sphingomyelin hydrolysis is a critical event in initiating apoptotic cascades wikipedia.orgresearchgate.netbibliotekanauki.plfrontiersin.org. Specifically, C22 ceramide has been implicated in apoptosis by its ability to permeabilize the mitochondrial outer membrane, a key step in the intrinsic apoptotic pathway caymanchem.comfrontiersin.org. Studies have demonstrated that elevated levels of C22:0 ceramide are associated with conditions linked to apoptosis or cell death researchgate.netmdpi.comahajournals.org. Furthermore, ceramide can activate protein kinase C delta (PKCδ), leading to the release of cytochrome c and subsequent activation of caspase 9, or it can inhibit AKT signaling pathways that promote cell survival, both contributing to apoptosis gavinpublishers.com. Ceramide can also directly form channels in the mitochondrial outer membrane, facilitating apoptosis independently of BCL-2 family proteins nih.govfrontiersin.org. The balance between ceramide, which promotes apoptosis, and sphingosine-1-phosphate (S1P), which generally promotes survival, is often referred to as the "sphingolipid rheostat," and alterations in this balance are critical in determining cell fate nih.govresearchgate.netresearchgate.netfrontiersin.orgmdpi.comocl-journal.orgencyclopedia.pubbiocrates.com.

Diacylglycerol (DAG) Production from this compound Synthesis and its Signaling Implications

The synthesis of sphingomyelin from ceramide and phosphatidylcholine, catalyzed by sphingomyelin synthases (SMS), yields diacylglycerol (DAG) as a byproduct wikipedia.orgmdpi.comnih.govbiocrates.comnih.govfrontiersin.orgnih.govwikipathways.orgdovepress.comlibretexts.org. DAG is a potent lipid second messenger involved in a variety of cellular processes, including cell growth and survival wikipedia.orgmdpi.comnih.govbiocrates.comfrontiersin.orgnih.govlibretexts.orgheraldopenaccess.us. The production of DAG by SMS activity is thought to counterbalance the pro-apoptotic effects of ceramide, thus playing a role in regulating cell growth and survival nih.govfrontiersin.org. DAG can activate protein kinase C (PKC) isoforms, which in turn initiate downstream signaling cascades, such as the activation of protein kinase D (PKD) nih.govlibretexts.orgheraldopenaccess.usmdpi.com. This signaling pathway mediated by DAG can influence cellular proliferation and survival. In certain cellular contexts, such as senescence, the dysregulation of SMS activity can lead to altered DAG levels, impacting downstream effectors and contributing to cellular changes wikipathways.org.

Modulation of Sphingolipid Rheostat by this compound Metabolism

The metabolism of sphingomyelin, including that of this compound, significantly influences the "sphingolipid rheostat"—a critical cellular regulatory mechanism that balances the opposing actions of ceramide and sphingosine-1-phosphate (S1P) nih.govresearchgate.netresearchgate.netfrontiersin.orgmdpi.comocl-journal.orgencyclopedia.pubbiocrates.com. Ceramide generally acts as a pro-apoptotic lipid, while S1P is typically associated with pro-survival and proliferative signals nih.govresearchgate.netmdpi.comocl-journal.orgencyclopedia.pubbiocrates.com. The conversion of sphingomyelin to ceramide by sphingomyelinases directly contributes to the cellular ceramide pool, thereby shifting the rheostat towards apoptosis nih.govresearchgate.netresearchgate.netfrontiersin.orgmdpi.comocl-journal.orgencyclopedia.pubbiocrates.com. Specific ceramide species, such as C22:0-Cer, have been observed in contexts related to cancer and cardiovascular disease, highlighting the importance of specific chain lengths in modulating this balance researchgate.netgavinpublishers.comahajournals.org. Maintaining the appropriate balance of these sphingolipids is crucial for cellular homeostasis, and dysregulation can contribute to various pathological conditions nih.govmdpi.comocl-journal.org.

Signaling Roles of Downstream C22 Sphingolipid Metabolites (e.g., C22 Sphingosine (B13886), C22 Sphingosine-1-Phosphate)

Following the generation of ceramide from sphingomyelin, further metabolic transformations lead to other bioactive sphingolipids, including sphingosine and sphingosine-1-phosphate (S1P). Sphingosine, a product of ceramide catabolism, can be phosphorylated by sphingosine kinases (SphK1 and SphK2) to produce S1P researchgate.netoup.comresearchgate.netencyclopedia.pubnih.govmdpi.com. While specific roles for "C22 sphingosine" or "C22 sphingosine-1-phosphate" are not extensively detailed in the provided literature, these downstream metabolites generally play significant signaling roles. Sphingosine itself can modulate protein kinase C activity and may have roles in apoptosis researchgate.netmdpi.com. S1P, on the other hand, is a potent signaling molecule that exerts both intracellular and extracellular effects, mediating processes such as cell proliferation, survival, migration, differentiation, and angiogenesis through its interaction with specific G protein-coupled receptors (S1PRs) nih.govresearchgate.netresearchgate.netmdpi.commdpi.comencyclopedia.pubbiocrates.comnih.govmdpi.comfrontiersin.org. The dynamic interplay between ceramide and S1P, influenced by the metabolism of sphingomyelin, ultimately dictates cellular fate, underscoring the importance of understanding these downstream metabolites in cellular signaling.

Implications of C22 Sphingomyelin in Cellular Processes and Dysfunctions

Cellular Stress Responses and C22 Sphingomyelin (B164518)

Sphingolipids, a diverse class of lipids integral to cell membranes, play critical roles in cellular signaling and are increasingly recognized for their involvement in cellular stress responses. Among these, C22 sphingomyelin, a specific sphingolipid characterized by a 22-carbon fatty acid chain, and its metabolic derivatives, particularly C22 ceramides (B1148491), are implicated in cellular adaptation and dysfunction under various stress conditions. Research indicates that alterations in this compound metabolism can influence cellular fate, contributing to processes such as endoplasmic reticulum (ER) stress, oxidative stress, and programmed cell death (apoptosis).

This compound and Endoplasmic Reticulum (ER) Stress

Endoplasmic reticulum (ER) stress, a cellular state arising from the accumulation of unfolded proteins within the ER, can trigger significant changes in cellular lipid metabolism. Studies have demonstrated that agents inducing ER stress, such as tunicamycin (B1663573) (TM), can lead to an increase in ceramide species, including those with longer fatty acid chains like C22 and C24 ceramides, which are derived from sphingomyelin hydrolysis. nih.govnih.gov In retinal pigment epithelial cells (ARPE-19), TM treatment resulted in a significant elevation of C22-C24 ceramides. This increase was concurrently associated with heightened activity of caspase-3 and caspase-12, key executioners of apoptosis, suggesting that C22 ceramides, originating from sphingomyelin, can mediate ER stress-induced cell death. nih.govnih.gov The administration of TUDCA, an ER stress inhibitor, partially reversed these effects, underscoring the direct link between ER stress, C22 ceramide accumulation, and apoptotic signaling. nih.govnih.gov Generally, ER stress can disrupt sphingolipid metabolism, with ceramides emerging as crucial signaling molecules that can either promote adaptation or trigger cell death pathways. wjgnet.comtandfonline.comresearchgate.netnih.govfrontiersin.orgnih.govmdpi.com

This compound and Oxidative Stress

Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) production and the cell's antioxidant capacity, also profoundly impacts sphingolipid metabolism. In the context of endometrial cancer, metabolomic studies have revealed a strong positive correlation between markers of oxidative stress, such as Total Oxidative Status (TOS), and the levels of C22:0-ceramide. mdpi.comnih.gov This association suggests a potential feedback loop where increased oxidative stress influences the metabolism and accumulation of specific ceramide species like C22:0-ceramide, potentially contributing to oxidative dysregulation and tumor progression. mdpi.comnih.gov Furthermore, ceramide accumulation, often originating from sphingomyelin, has been implicated in promoting mitochondrial oxidative stress. nih.govfrontiersin.orgmdpi.com The activity of sphingomyelinases (SMases), enzymes responsible for hydrolyzing sphingomyelin into ceramides, can be stimulated by oxidative stress, thereby increasing ceramide production. wjgnet.comnih.govfrontiersin.org Research has also indicated that certain dihydroceramide (B1258172) species, including C22:0-dihydroceramide, can be associated with cellular stress responses such as increased autophagy and non-apoptotic cell death. researchgate.net In a different context, chronic psychosocial stress in mice was found to alter sphingolipid metabolism, leading to a decrease in the percentage of C22:0-ceramide in liver tissue, highlighting the complex interplay between stress and specific ceramide chain lengths. frontiersin.org

Link to Apoptosis and Cell Death

The role of ceramides, including those derived from this compound, as potent inducers of apoptosis is well-established. tandfonline.comnih.govfrontiersin.orgnih.govmdpi.comfrontiersin.orgresearchgate.net These lipids can promote cell death by destabilizing mitochondrial membranes, leading to the release of pro-apoptotic factors and the activation of caspase cascades. nih.govmdpi.comfrontiersin.org The cellular balance between pro-survival sphingosine-1-phosphate (S1P) and pro-apoptotic ceramides, often termed the "sphingolipid rheostat," is critical in determining cell fate under stress. mdpi.com Certain ceramide species, potentially including those with a C22 fatty acid chain, have been specifically linked to increased cell death under various stress conditions. mdpi.com

Research Findings on this compound in Cellular Stress

The following table summarizes key research findings illustrating the involvement of this compound metabolism in cellular stress responses:

Stress Condition/AgentCell Type/ModelThis compound/Ceramide MeasurementObserved Change/AssociationAssociated OutcomeReference
Tunicamycin (ER Stress)ARPE-19 cellsC22-C24 Ceramides (CERs)IncreasedIncreased Caspase-3 & -12 activity (Apoptosis) nih.govnih.gov
Endometrial Cancer (Oxidative Stress)Human endometrial tissueC22:0-Ceramide (Cer)Correlated with TOS (r=0.64)Oxidative dysregulation, tumor progression mdpi.comnih.gov
Chronic Psychosocial StressMouse liverC22:0-Ceramide (Cer) (percentage)DecreasedAltered sphingolipid metabolism frontiersin.org

Compound Names Mentioned:

this compound

C22 Ceramides

C24 Ceramides

C22:0-Ceramide

C22:0-Dihydroceramide

C22-C24 Ceramides

Ceramides

Dihydroceramides

Sphingolipids

Sphingomyelin

Sphingosine-1-phosphate (S1P)

Caspase-3

Caspase-12

Tunicamycin (TM)

TUDCA

Reactive Oxygen Species (ROS)

Total Oxidative Status (TOS)

Advanced Methodologies for C22 Sphingomyelin Research

Lipidomic Profiling Techniques for C22 Sphingomyelin (B164518) Quantification

Lipidomics, the large-scale study of lipids, has revolutionized our ability to analyze complex lipid mixtures. For C22 sphingomyelin, advanced techniques are employed to accurately quantify and characterize its various molecular species.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is a cornerstone technique for the in-depth profiling and quantification of sphingolipids, including C22-SM creative-proteomics.comlongdom.orgresearchgate.netnih.govnih.govresearchgate.netacs.orgnih.govnih.govarchivesofmedicalscience.comnih.gov. This method offers high sensitivity, enabling the detection of sphingomyelin species at picomolar levels creative-proteomics.comlongdom.org. By integrating liquid chromatography for separation with mass spectrometry for detection and identification, LC-MS/MS allows for the simultaneous analysis of multiple sphingomyelin species within complex biological matrices such as plasma, tissues, and cell extracts longdom.orgresearchgate.netacs.orgnih.gov.

Specific LC-MS/MS methods have been optimized using various chromatographic modes, including reversed-phase, normal-phase, and hydrophilic interaction liquid chromatography (HILIC) longdom.orgresearchgate.netnih.govnih.gov. HILIC, in particular, has been highlighted for its ability to achieve coelution of analytes with their internal standards, leading to reduced analysis times (as short as 4.5 minutes) and improved peak shapes nih.gov. Studies have successfully quantified sphingomyelin species with C22 fatty acid chains (e.g., C22:0-SM) using these advanced LC-MS/MS protocols nih.govnih.gov. For instance, high-fat diet consumption has been shown to increase C18-C22 sphingomyelins in mouse liver and kidneys, as detected by LC/ESI-MS/MS plos.orgnih.govnih.gov. Furthermore, methods capable of quantifying up to 37 sphingolipids from eight classes, including SM, within 16 minutes using minimal sample volumes (10 μL of human plasma) have been developed, demonstrating high linearity, accuracy, and precision nih.gov.

Tandem Mass Spectrometry (MS/MS) for Specific Species Identification

Tandem mass spectrometry (MS/MS) is indispensable for the structural characterization and definitive identification of individual sphingomyelin species, including the differentiation of isomers and the precise determination of fatty acid chain lengths and unsaturation positions creative-proteomics.comnih.govnih.govresearchgate.netresearchgate.netacs.orgnih.gov. This technique involves the fragmentation of selected precursor ions, generating product ions that provide detailed structural insights creative-proteomics.comnih.govnih.govnih.govresearchgate.netacs.orgnih.govresearchgate.netresearchgate.net.

Characteristic fragment ions, such as the m/z 184.1 ion corresponding to the choline (B1196258) phosphate (B84403) moiety, are critical for identifying sphingomyelins nih.gov. By analyzing fragmentation patterns, researchers can identify SM species based on their sphingoid base (e.g., d18:1) and N-acyl chain (e.g., C22:0), distinguishing between species like SM (d18:1/22:0) and SM (d18:2/22:0) through distinct MS/MS profiles nih.govnih.govresearchgate.net. Advanced techniques like Electron Impact Excitation of Ions from Organics (EIEIO) coupled with MS/MS have been reported to provide near-complete structural elucidation, detailing backbone length, double bond configuration, and acyl chain composition nih.gov.

Imaging Mass Spectrometry for Spatial Localization of this compound

Imaging Mass Spectrometry (IMS), particularly Matrix-Assisted Laser Desorption/Ionization (MALDI)-IMS, offers a powerful capability to visualize the spatial distribution and localization of sphingomyelin species, including C22-SM, directly within tissue sections plos.orgnih.govnih.govarvojournals.orgresearchgate.netvumc.orgarvojournals.orgnih.govacs.orgacs.orgresearchgate.netresearchgate.netnih.govjsbms.jp. This technique allows for region-specific mapping and quantitative assessment of lipid presence in tissues, complementing traditional biochemical analyses.

Research has demonstrated that the localization of sphingomyelin is acyl-chain-length-specific within tissues plos.orgnih.govnih.govresearchgate.netresearchgate.net. For example, studies on mouse kidneys revealed that SMS2 deficiency led to a significant decrease in C22-sphingomyelin within the renal medulla, while C24-sphingomyelins were reduced in the renal cortex plos.orgnih.govnih.govresearchgate.net. In the brain, IMS has shown distinct associations between specific SM species and the expression of ceramide synthase (CerS) isoforms: SM (d18:1/18:0) was found in gray matter associated with CerS1, whereas SM (d18:1/24:1) was localized in white matter associated with CerS2 researchgate.net. Furthermore, SM (d18:1/22:0) has been specifically localized to the choroid plexus in the brain researchgate.net. High spatial resolution, such as 10 μm, further enhances the detail of these lipid distribution maps vumc.org.

Genetic and Pharmacological Manipulation of C22 Sphingolipid Metabolism Enzymes

Investigating the roles of enzymes involved in sphingomyelin metabolism through genetic or pharmacological manipulation provides critical insights into the regulation and function of C22-SM.

Sphingomyelin Synthase 2 (SMS2) plays a significant role in sphingolipid homeostasis. Studies utilizing SMS2-deficient mice have indicated that the absence of SMS2 leads to a reduction in C22-sphingomyelin, particularly in the renal medulla plos.orgnih.govnih.govresearchgate.net. High-fat diets also influence C18-C22 SM levels in various tissues, with SMS2 deficiency exacerbating these changes plos.orgnih.govnih.gov.

Ceramide synthases (CerS) are responsible for the synthesis of ceramides (B1148491), the precursors to sphingomyelins, and exhibit varying substrate specificities for fatty acid chain lengths. Research suggests that specific CerS isoforms can regulate the distribution of SM molecular species based on their acyl-chain composition. For instance, CerS2 has been implicated in the metabolism of very long-chain fatty acid (VLCFA)-containing SMs, including those with C22 and C24 chains researchgate.net. Experimental suppression of CerS2 using siRNA in cell cultures specifically reduced C22 and C24 VLCFA-containing SMs, underscoring the enzyme's role in regulating SM species composition researchgate.net.

Additionally, the use of enzymes like sphingomyelinase and ceramidase in conjunction with IMS has been employed for the on-tissue digestion and structural confirmation of SM and ceramide species, aiding in their localization and identification within tissues acs.orgacs.org.

Chemical Probes and Click Chemistry for Visualizing this compound Metabolism

While direct applications of specific chemical probes or click chemistry for the metabolic labeling and visualization of this compound were not detailed in the provided search results, related chemical approaches are employed for its study. The use of enzymatic digestion, such as with sphingomyelinase or ceramidase on tissue sections, in combination with IMS, allows for the structural confirmation and visualization of SM species, thereby aiding in the understanding of their metabolic context and localization acs.orgacs.org. These enzymatic treatments serve as chemical tools to probe the identity and distribution of specific lipid classes within their native tissue environments.

Concluding Remarks and Future Research Directions

Elucidating the Precise Mechanisms of Acyl Chain-Specific Functions of C22 Sphingomyelin (B164518)

The length and saturation of the acyl chain in sphingomyelin molecules significantly influence the biophysical properties of cellular membranes. mdpi.com The presence of the long, saturated C22 acyl chain in C22 sphingomyelin is predicted to increase the stiffness and compactness of the plasma membrane. mdpi.com Future research should focus on precisely how this specific acyl chain length modulates membrane fluidity, thickness, and the formation of lipid rafts.

Key research questions that need to be addressed include:

How does the C22 acyl chain specifically influence the recruitment of proteins and other lipids into lipid rafts?

What are the direct binding partners of this compound, and how does the C22 chain contribute to the stability and specificity of these interactions?

To what extent does the C22 acyl chain affect the activity of membrane-bound enzymes and signaling receptors?

Advanced techniques such as super-resolution microscopy and cryo-electron microscopy will be invaluable in visualizing the specific interactions of this compound within native membrane environments. Furthermore, molecular dynamics simulations can provide insights into how the C22 acyl chain influences membrane dynamics and protein-lipid interactions at an atomic level.

Further Characterization of this compound Transport and Subcellular Compartmentation

The subcellular localization of sphingolipids is tightly regulated and essential for their diverse functions. nih.gov Sphingomyelin is synthesized primarily in the Golgi apparatus and then transported to other cellular membranes, with a high concentration found in the outer leaflet of the plasma membrane. mdpi.comhmdb.ca However, the specific mechanisms governing the transport and distinct subcellular pooling of this compound are not well understood.

Future investigations should aim to:

Identify the specific transport proteins responsible for the movement of this compound between organelles. While the ceramide transport protein (CERT) is known to be involved in the transport of ceramides (B1148491), its preference is for species with acyl chains shorter than C22. nih.govnih.gov This suggests the existence of alternative transport mechanisms for very-long-chain ceramides destined for this compound synthesis.

Determine the precise distribution of this compound within different subcellular compartments, including the plasma membrane, endosomes, and lysosomes. nih.govresearchgate.net

Investigate the dynamics of this compound trafficking in response to various cellular stimuli and stressors.

The development of specific probes and sensors for this compound will be crucial for tracking its movement and localization in living cells. nih.gov Genetic screening approaches can also be employed to identify novel genes involved in the transport and regulation of this compound levels.

Integrated Omics Approaches for this compound Pathway Analysis

A comprehensive understanding of the roles of this compound requires a systems-level approach that integrates multiple omics datasets. nih.govrsc.orgresearchgate.net By combining genomics, transcriptomics, proteomics, and lipidomics, researchers can construct detailed models of the metabolic and signaling pathways involving this compound. nih.gov

Table 1: Overview of Integrated Omics Approaches for this compound Research

Omics ApproachDescriptionApplication to this compound Research
Genomics The study of an organism's complete set of DNA, or genome.Identifying genetic variants in enzymes involved in this compound metabolism that are associated with diseases.
Transcriptomics The study of the complete set of RNA transcripts produced by an organism.Analyzing changes in gene expression of sphingolipid metabolizing enzymes in response to altered this compound levels.
Proteomics The large-scale study of proteins, particularly their structures and functions. nih.govnih.govscitechnol.comscispace.comIdentifying proteins that interact with this compound and characterizing how these interactions are altered in disease states.
Metabolomics/Lipidomics The systematic study of the unique chemical fingerprints that specific cellular processes leave behind. nih.govnih.govQuantifying the levels of this compound and other related lipid species in various biological samples to identify metabolic dysregulation. researchgate.nettouchstonelabs.org

Integrative analysis of these omics datasets can reveal novel regulatory mechanisms and functional networks centered around this compound. biorxiv.org For instance, correlating changes in this compound levels with alterations in gene and protein expression can help to identify downstream signaling pathways that are modulated by this specific lipid species. Such integrated approaches will be instrumental in elucidating the complex roles of this compound in health and disease, ultimately paving the way for the development of novel therapeutic strategies.

Q & A

What are the optimal methods for extracting C22 sphingomyelin from biological tissues while preserving its integrity?

The extraction of this compound (SM) requires methods that minimize lipid degradation and maximize yield. The Folch method (chloroform:methanol 2:1 v/v) is widely used for sphingolipid extraction due to its reproducibility and ability to separate lipids from non-lipid contaminants . Alternatively, the Bligh & Dyer method offers rapid extraction (10 minutes) by homogenizing tissues in chloroform:methanol:water, producing a biphasic system where lipids partition into the chloroform layer . For C22 SM specifically, solvent polarity adjustments may be necessary to account for its very-long-chain fatty acid (VLCFA) moiety, which requires optimized phase separation to avoid loss . Post-extraction, liquid chromatography-mass spectrometry (LC-MS) is recommended for species-specific quantification.

How does this compound contribute to plasma membrane organization and function?

C22 SM interacts with cholesterol to form lipid rafts, which regulate membrane fluidity and signaling protein localization . Its VLCFA chain enhances hydrophobic matching with cholesterol, stabilizing microdomains critical for receptor clustering (e.g., EGFR, insulin receptor) . Ceramide synthase 2 (CerS2), which synthesizes C22-C26 ceramides, indirectly influences C22 SM levels by providing precursors for SM synthesis . Disruption of C22 SM-cholesterol interactions alters membrane permeability, as shown in studies using Ostreolysin A binding assays .

What experimental approaches are used to investigate the role of this compound in aortic aneurysm pathogenesis?

Metabolomic profiling of aortic tissues from patients with bicuspid aortic valve-associated aneurysms (BAV-A) revealed elevated total SM levels, including C22:2 and C22:1 species, compared to controls . Targeted LC-MS can quantify SM subspecies, while histochemical staining (e.g., filipin for cholesterol) identifies colocalization with C22 SM in vascular smooth muscle cells. Mechanistic studies in murine models may involve inducing aneurysms via angiotensin II infusion and analyzing SM distribution via lipidomics .

How do variations in this compound levels correlate with white matter microstructure alterations in aging populations?

In older adults, higher plasma C22:0 SM is associated with lower fractional anisotropy (FA) in the posterior corona radiata, indicating reduced axonal integrity . Conversely, a lower SM:C22 ceramide ratio correlates with increased mean diffusivity (MD) in the uncinate fasciculus, suggesting myelin degradation . These associations may reflect sphingolipid-driven neuroinflammation or impaired ceramide clearance. Adjusting for total cholesterol and APOEε4 status is critical, as lipid-lowering therapies may confound results .

What methodological challenges arise in quantifying this compound species with varying chain lengths and modifications?

C22 SM quantification is complicated by isoform diversity (e.g., C22:0 vs. C22:1) and hydroxylation modifications (e.g., SM (OH) C22:1) . LC-MS must employ high-resolution separation (e.g., C18 columns) and multiple reaction monitoring (MRM) to distinguish isomers. In CerS4-deficient organoids, C22 SM levels decreased, but overlapping peaks with C24 species necessitated post-column derivatization for clarity . Standardization using synthetic C22 SM (e.g., Matreya LLC. >98% purity) improves reproducibility .

How do genetic modifications in sphingolipid synthesis enzymes (e.g., CerS2) affect this compound distribution in cellular models?

CerS2 knockout mice show reduced C22-C26 ceramides, leading to compensatory increases in C16 SM and disrupted myelin formation . Overexpression of sphingomyelin synthase 1 (SMS1) in HepG2 cells elevates C22:0 and C24:0 SM, altering membrane rigidity and hexosylceramide metabolism . CRISPR/Cas9 editing of CerS2 in organoids combined with stable isotope tracing (e.g., ¹³C-palmitate) can track SM synthesis pathways.

What are the implications of dietary interventions like caloric restriction on this compound metabolism in aging models?

Caloric restriction (CR) in mice reduces age-related accumulation of VLC SM species (C22-C26) by 40-60%, likely via downregulation of elongation enzymes (e.g., ELOVL1) . LC-MS profiling of liver and brain tissues from CR models reveals decreased C22 SM, which correlates with improved mitochondrial function. These findings suggest CR modulates sphingolipid elongation, though tissue-specific effects require further study .

How do pharmacological agents like fenofibrate modulate this compound levels, and what are the downstream metabolic effects?

Fenofibrate increases C22:1 SM in NOD mice by upregulating fatty acid transport proteins (e.g., MTP), which preferentially incorporate VLCFA into SM . This shift alters pancreatic β-cell lipid composition, improving glucose homeostasis. However, total SM levels remain unchanged, highlighting the importance of subspecies analysis. PPARα agonists like fenofibrate may selectively modulate SM acyl chains via transcriptional regulation of CerS2 .

How can researchers reconcile contradictory findings regarding this compound levels across different pathological models?

In aortic aneurysms, C22 SM is elevated , whereas CerS4-deficient organoids show reduced C22 SM . These discrepancies may stem from tissue-specific CerS isoform expression (e.g., CerS2 in liver vs. CerS4 in epithelia) . Meta-analyses adjusting for confounders (e.g., age, lipid-lowering drugs) and using unified LC-MS protocols are needed. Studies should also differentiate between hydroxylated and non-hydroxylated C22 SM species, as their metabolic roles differ .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.